molecular formula C13H20O2 B14615170 2-Cyclohexen-1-one, 4-(3-hydroxybutylidene)-3,5,5-trimethyl- CAS No. 60026-24-6

2-Cyclohexen-1-one, 4-(3-hydroxybutylidene)-3,5,5-trimethyl-

Cat. No.: B14615170
CAS No.: 60026-24-6
M. Wt: 208.30 g/mol
InChI Key: JHWWVZZGBLPJPW-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 4-(3-hydroxybutylidene)-3,5,5-trimethyl- is an organic compound that belongs to the class of cyclohexenones. These compounds are characterized by a cyclohexene ring with a ketone functional group. The specific structure of this compound includes a hydroxybutylidene substituent and three methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 4-(3-hydroxybutylidene)-3,5,5-trimethyl- can be achieved through various organic reactions. One common method involves the aldol condensation of 3,5,5-trimethylcyclohexanone with 3-hydroxybutanal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled reaction environments can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 4-(3-hydroxybutylidene)-3,5,5-trimethyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

2-Cyclohexen-1-one, 4-(3-hydroxybutylidene)-3,5,5-trimethyl- has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 4-(3-hydroxybutylidene)-3,5,5-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexen-1-one: A simpler analog without the hydroxybutylidene and methyl substituents.

    3,5,5-Trimethylcyclohexanone: Lacks the cyclohexene ring and hydroxybutylidene group.

    4-Hydroxy-2-cyclohexen-1-one: Contains a hydroxy group but lacks the butylidene and methyl groups.

Uniqueness

2-Cyclohexen-1-one, 4-(3-hydroxybutylidene)-3,5,5-trimethyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

60026-24-6

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

4-(3-hydroxybutylidene)-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h6-7,10,14H,5,8H2,1-4H3

InChI Key

JHWWVZZGBLPJPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CC(C1=CCC(C)O)(C)C

Origin of Product

United States

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